1,1,2-Triethoxyethane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-triethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSJUZIHZNZLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197455 | |

| Record name | 1,1,2-Triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4819-77-6 | |

| Record name | 1,1,2-Triethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Triethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4819-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2-Triethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-triethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2-Triethoxyethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYF2MW8WVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,2-Triethoxyethane: Structure, Properties, and Applications

Foreword: Unveiling the Potential of a Versatile Acetal

In the landscape of modern organic synthesis and drug development, the strategic use of specialized reagents and intermediates is paramount to achieving efficiency, selectivity, and innovation. Among the myriad of available chemical entities, 1,1,2-triethoxyethane emerges as a compound of significant interest. Its unique acetal structure, coupled with the presence of multiple ether linkages, bestows upon it a set of physicochemical properties that render it a valuable tool for researchers and scientists. This guide aims to provide a comprehensive technical overview of this compound, delving into its core chemical principles, practical applications, and the necessary safety considerations for its effective utilization in a laboratory and industrial setting. As we navigate through its synthesis, reactivity, and analytical characterization, we will uncover the causality behind its utility, particularly in the realms of pharmaceutical and fragrance chemistry.

Molecular Architecture and Identification

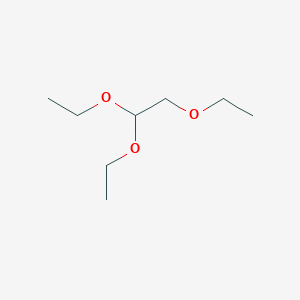

This compound is an organic compound characterized by an ethane backbone substituted with three ethoxy groups. Two ethoxy groups are attached to the first carbon atom, forming a diethyl acetal, while the third is attached to the second carbon, creating an ether linkage. This structure is fundamental to its chemical behavior and applications.

Caption: 2D representation of the this compound molecule.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4819-77-6[1] |

| Molecular Formula | C₈H₁₈O₃[1] |

| Molecular Weight | 162.23 g/mol [1] |

| InChI Key | VNSJUZIHZNZLKM-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCOCC(OCC)OCC[1] |

| Synonyms | Ethoxyacetaldehyde diethyl acetal, 2-Ethoxyacetaldehyde diethylacetal[1] |

Physicochemical Properties: A Tabulated Summary

The utility of this compound in various applications is a direct consequence of its physical and chemical properties. It is a colorless liquid with a characteristically ethereal odor. A comprehensive summary of its key properties is presented below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | |

| Boiling Point | 173-175 °C | |

| Density | 0.905 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.404 | |

| Flash Point | 54 °C | |

| Solubility | Soluble in most organic solvents; limited miscibility with water.[2] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-ethoxyethanol can be reacted with chloroacetaldehyde diethyl acetal.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Ethoxyethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Chloroacetaldehyde diethyl acetal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Addition of Alcohol: Add 2-ethoxyethanol (1.0 equivalent) dropwise to the stirred suspension of sodium hydride via the dropping funnel over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-ethoxyethoxide.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetaldehyde diethyl acetal (1.05 equivalents) dropwise. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by its acetal and ether functionalities.

-

Hydrolysis: The acetal group is susceptible to hydrolysis under acidic conditions to yield ethoxyacetaldehyde and ethanol. This reaction is reversible and is a common method for the deprotection of aldehydes. The ether linkages are generally stable to a wide range of reaction conditions but can be cleaved by strong acids at elevated temperatures.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

-

Protecting Group Chemistry: The acetal moiety makes this compound a useful precursor for the introduction of a protected ethoxyacetaldehyde group in organic synthesis. This is particularly valuable in multi-step syntheses where the aldehyde functionality needs to be masked during other chemical transformations.

Applications in Research and Drug Development

The unique properties of this compound have led to its use in several specialized applications.

-

Solvent: Its relatively high boiling point and good solvency for a range of organic compounds make it a suitable solvent for certain reactions.

-

Intermediate in Pharmaceutical Synthesis: this compound serves as a key building block in the synthesis of various pharmaceutical agents. It is an intermediate used to synthesize pyrazolopyrimidine derivatives as COX-2 selective inhibitors and has been used to prepare [(1,2,4-oxadiazolylphenoxy)alkyl]isoxazoles as antiviral agents.[3]

-

Case Study: Synthesis of COX-2 Inhibitors: While specific proprietary details are often not disclosed, a plausible synthetic route to a pyrazolopyrimidine-based COX-2 inhibitor could involve the condensation of a hydrazine derivative with a β-keto ester, where the ester component is derived from this compound.

-

-

Fragrance Industry: The pleasant, ethereal odor of this compound and its derivatives makes them useful in the formulation of fragrances and perfumes.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethoxy groups (triplets and quartets) and the ethane backbone (a triplet and a doublet of doublets). The chemical shifts would be influenced by the proximity of the oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments within the molecule, providing further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and for monitoring its presence in reaction mixtures.

Proposed GC-MS Method:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.

The resulting mass spectrum would show a characteristic fragmentation pattern that can be used to confirm the identity of the compound.

Safety and Toxicology

As with any chemical reagent, proper handling and awareness of potential hazards are crucial when working with this compound.

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

-

Flammable liquid and vapor (H226)[1]

-

Causes skin irritation (H315)[1]

-

Causes serious eye irritation (H319)[1]

-

May cause respiratory irritation (H335)[1]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Toxicological Profile

Specific toxicological data for this compound is limited. However, as a member of the alkoxyethane class of compounds, it is prudent to consider the general toxicological properties of this group. Some alkoxyethanols have been shown to cause reproductive and developmental toxicity in animal studies.[4][5] Therefore, appropriate precautions should be taken to minimize exposure.

Conclusion: A Versatile Reagent for Advancing Chemical Synthesis

This compound stands as a testament to the importance of specialized reagents in the chemist's toolkit. Its unique combination of an acetal and ether functionalities provides a platform for a range of synthetic transformations, from its use as a solvent to its role as a key intermediate in the synthesis of complex molecules with biological activity. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner. As research in drug discovery and materials science continues to evolve, the strategic application of such versatile building blocks will undoubtedly play a crucial role in the innovations of tomorrow.

References

-

Pohl, H. R., Scinicariello, F., & Johnson, B. L. (2012). Joint toxicity of alkoxyethanol mixtures: Contribution of in silico applications. Regulatory Toxicology and Pharmacology, 63(2), 297-304. [Link]

-

Pohl, H. R., Scinicariello, F., & Johnson, B. L. (2012). Joint toxicity of alkoxyethanol mixtures: contribution of in silico applications. Regulatory toxicology and pharmacology : RTP, 63(2), 297–304. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of chloro-acetaldehyde diethyl-acetal. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Physical and chemical properties of 1,1,2-Triethoxyethane

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,2-Triethoxyethane

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 4819-77-6), a key organic compound with significant potential in research and industrial applications. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its physicochemical properties, spectroscopic profile, reactivity, and stability. Furthermore, this guide outlines potential synthetic pathways, discusses its applications as a solvent and chemical intermediate, and provides essential safety and handling protocols. The information is presented to ensure scientific integrity, supported by authoritative references and data-driven visualizations, to serve as a vital resource for laboratory and development settings.

Introduction to this compound

This compound is an organic compound classified as an acetal and an ether. Its unique structure, featuring both a diether and an acetal functional group, imparts a specific set of properties that make it a compound of interest in organic synthesis.

1.1 Molecular Structure and Identification

The fundamental identity of this compound is defined by its molecular structure and internationally recognized identifiers.

-

IUPAC Name: this compound[1]

-

Molecular Weight: 162.23 g/mol [1]

-

Synonyms: Ethoxyacetaldehyde diethyl acetal, Ethane, 1,1,2-triethoxy-[1][2]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, application, and behavior in chemical reactions. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₃ | [1][2] |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | Colorless Liquid | Inferred from related compounds |

| Boiling Point | 80-83 °C at 30 Torr | [2] |

| Density | 0.885 g/cm³ at 28 °C | [2] |

| Solubility | Predicted to be soluble in most organic solvents. Moderately soluble in water. | [3][4][5] |

The solubility profile is predicted based on the principle of "like dissolves like." As a molecule containing multiple ether linkages and an acetal group, it possesses both polar and non-polar characteristics, allowing for miscibility with a wide range of organic solvents. Its moderate solubility in water is attributed to the potential for hydrogen bonding with the oxygen atoms.

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this exact compound are not widely published, its expected spectroscopic features can be predicted based on its functional groups.

3.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals corresponding to the three distinct ethoxy groups and the ethane backbone.

-

-OCH₂- (ether): A triplet.

-

-CH(O-)₂ (acetal): A triplet.

-

-CH₂- (ethane backbone): A doublet.

-

-CH₃ (ethyl groups): Multiple overlapping triplets.

3.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum would distinguish the different carbon environments within the molecule.

-

-CH(O-)₂ (acetal carbon): A signal in the range of 95-110 ppm.

-

-OCH₂- (ether and acetal methylene carbons): Signals in the range of 60-70 ppm.

-

-CH₂- (ethane backbone): A signal further upfield.

-

-CH₃ (methyl carbons): Signals in the upfield region, typically 15-20 ppm.

3.3 Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic C-O stretching frequencies of the ether and acetal groups.

-

C-O Stretch: Strong, broad absorptions in the 1050-1150 cm⁻¹ region.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.

3.4 Mass Spectrometry

Mass spectrometry would show a molecular ion peak (M⁺) at m/z = 162.23. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃, m/z = 45) and other characteristic fragments resulting from the cleavage of the C-O and C-C bonds.

Reactivity and Stability

4.1 Acid and Base Stability

A key feature of the this compound structure is the acetal functional group. Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. This reaction cleaves the acetal to yield an aldehyde (ethoxyacetaldehyde) and two equivalents of alcohol (ethanol). This property is crucial when selecting reaction conditions where this compound is used as a solvent or reactant.

Caption: Acid-catalyzed hydrolysis of this compound.

4.2 Thermal Stability

Ethers are generally considered to be thermally stable. However, at elevated temperatures, thermal decomposition can occur. For structurally related compounds, decomposition pathways involve the cleavage of ether linkages, which can proceed through radical or concerted mechanisms.[6][7] The specific decomposition products of this compound would depend on the conditions, but could include smaller aldehydes, alkenes, and alcohols.

Synthesis and Purification

While various proprietary methods exist, a plausible and common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of ethoxyacetaldehyde with an excess of ethanol. This reaction forms the diethyl acetal at the aldehyde carbonyl.

Caption: Plausible synthesis of this compound.

Purification is typically achieved through distillation, often under reduced pressure to prevent thermal decomposition.[2] The purity can be assessed using gas chromatography (GC) and the spectroscopic methods described previously.

Applications in Research and Development

The properties of this compound make it a versatile compound in various scientific fields, particularly in organic synthesis and drug discovery.

6.1 Solvent and Reaction Medium

Similar to other ethers and acetals like 1,2-dimethoxyethane (DME), this compound can serve as a moderately polar aprotic solvent. Its ability to dissolve a range of organic compounds makes it suitable for various reactions. Its boiling point allows for reactions to be conducted at elevated temperatures while still being volatile enough for easy removal post-reaction.

6.2 Chemical Intermediate

This compound can act as a precursor or intermediate in the synthesis of more complex molecules. The acetal group can serve as a protecting group for an aldehyde, which can be deprotected under mild acidic conditions. This is a common strategy in multi-step organic synthesis.

6.3 Relevance in Drug Discovery

In medicinal chemistry, the introduction of ether and acetal functionalities can modulate the physicochemical properties of a drug candidate. These groups can influence:

-

Solubility: Increasing the number of oxygen atoms can enhance aqueous solubility.

-

Metabolic Stability: The ether linkages can alter the metabolic profile of a molecule, potentially blocking sites of oxidation by cytochrome P450 enzymes.[8]

-

Lipophilicity: Modifying the alkyl chains of the ether groups allows for fine-tuning of a compound's lipophilicity (LogP), which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of multiple methoxy groups on aromatic rings is a common feature in P-glycoprotein (P-gp) inhibitors, which are investigated as chemosensitizers in cancer therapy.[9] While this compound is acyclic and non-aromatic, its polyoxygenated nature aligns with general structural motifs explored in modulating biological interactions.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

7.1 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. If ventilation is inadequate, use a vapor respirator.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations below exposure limits.

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use spark-proof tools and explosion-proof equipment. Take precautionary measures against static discharge.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable organic compound characterized by its unique combination of ether and acetal functionalities. Its well-defined physicochemical properties, predictable reactivity, and potential as both a solvent and a synthetic intermediate make it a useful tool for chemists in research and industry. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and beyond. This guide serves as a foundational resource for professionals seeking to leverage the capabilities of this versatile molecule.

References

- 1,1,2-Trimethoxyethane: Properties, Applications and Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- 1,1,2-Trimethoxyethane (CAS 24332-20-5)

- Exploring 1,1,2-Trimethoxyethane: Properties, Applications, and Manufacturing. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- This compound | C8H18O3 | CID 43390. (n.d.).

- 1,1,2-Trimethoxyethane | C5H12O3 | CID 47520. (n.d.).

- SAFETY DATA SHEET: 1,1,2-TRIMETHOXYETHANE. (2019). Spectrum Chemical.

- SAFETY DATA SHEET: 1,1,2-Trimethoxyethane. (2024). Sigma-Aldrich.

- Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS. (n.d.). Muby Chemicals.

- 1,1,2-Trimethoxyethane(24332-20-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- SAFETY DATA SHEET: Triethyl Orthoacet

- SAFETY DATA SHEET: Ethyl 3-ethoxypropion

- Electronic Supplementary Information for - The Royal Society of Chemistry. (n.d.).

- 1,1,2-Trimethoxyethane | 24332-20-5. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- CAS 1445-45-0: 1,1,1-Trimethoxyethane. (n.d.). CymitQuimica.

- Preparation of 2-chloro-1,1,1-trialkoxyethane. (2003).

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Synthesis of 1,1,1-trimethoxyethane. (1977).

- Problem #4: C6H10O3 - NMR. (n.d.). University of Calgary.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).

- Ethane, 1,1,1-trimethoxy-. (n.d.). NIST WebBook.

- Technical Guide: Solubility of 1,1,2-Tribromoethane in Organic Solvents. (n.d.). Benchchem.

- Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane. (2001).

- Decomposition of a multi-peroxidic compound: Triacetone triperoxide (T

- Applications of oxetanes in drug discovery and medicinal chemistry. (2023).

- This compound. (n.d.). CAS Common Chemistry.

- Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. (2014).

- 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters, a novel compound class with potent chemoreversal activity. (2012). SciSpace.

- 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. (2012).

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Ethane, 1,1,1-trimethoxy- (Reaction thermochemistry d

Sources

- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. nbinno.com [nbinno.com]

- 4. 1,1,2-Trimethoxyethane (CAS 24332-20-5), High Purity Industrial Grade at Best Price [jigspharma.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,1,2-Triethoxyethane (C₈H₁₈O₃) for Advanced Research and Development

Executive Summary: This document provides a comprehensive technical overview of 1,1,2-triethoxyethane (CAS No: 4819-77-6), a multifunctional acetal with significant potential in organic synthesis, drug development, and specialty chemical applications. As a protected form of 2-ethoxyacetaldehyde, it serves as a crucial intermediate, offering stability under basic and nucleophilic conditions while allowing for selective deprotection under acidic catalysis. This guide, intended for researchers, chemists, and drug development professionals, delves into the molecule's physicochemical properties, analytical characterization, a robust synthesis protocol, core reactivity mechanisms, and safety considerations. The content is structured to provide not only procedural steps but also the underlying scientific principles, empowering users to apply this versatile reagent with confidence and precision.

Molecular Overview and Physicochemical Properties

This compound is an organic compound characterized by an ethane backbone substituted with three ethoxy groups, two of which form an acetal functional group at the C-1 position. This structure makes it a valuable synthetic building block, effectively masking a reactive aldehyde functionality.

Nomenclature and Chemical Identifiers

A clear identification of the compound is critical for regulatory compliance, procurement, and literature searches. Key identifiers are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 4819-77-6 | [1][2] |

| Molecular Formula | C₈H₁₈O₃ | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1] |

| InChI Key | VNSJUZIHZNZLKM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOCC(OCC)OCC | [1] |

| Synonyms | Ethoxyacetaldehyde diethyl acetal, 2-Ethoxyacetaldehyde diethylacetal | [1][2] |

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental setups, including its suitability as a solvent and the conditions required for its purification.

| Property | Value | Source(s) & Notes |

| Appearance | Colorless, viscous liquid | [2] |

| Boiling Point | 142 °C (288 °F; 415 K) | Note: Data for the structural isomer 1,1,1-triethoxyethane.[4][5] |

| Density | 0.885 g/mL | Note: Data for the structural isomer 1,1,1-triethoxyethane.[4] |

| Solubility | Soluble in organic solvents; limited miscibility with water. | [2] |

Senior Application Scientist's Note: The structural difference between the 1,1,2- and 1,1,1- isomers is expected to have a minor, but present, effect on physical properties. The 1,1,2- isomer may exhibit slightly different polarity and intermolecular forces. Researchers should consider this when designing high-precision experiments, but the values for the 1,1,1- isomer serve as a reliable starting point for process design, such as setting parameters for distillation.

Spectroscopic and Analytical Characterization

Structural verification is paramount. The following sections detail the expected spectroscopic signatures for this compound, providing a framework for quality control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the structure. We anticipate four distinct signals corresponding to the unique proton environments:

-

A triplet at ~4.7-4.9 ppm for the single proton on the acetal carbon (-CH(OR)₂), split by the adjacent CH₂ group.

-

A multiplet (likely a quartet) at ~3.4-3.7 ppm for the four protons of the two acetal ethoxy groups (-OCH₂CH₃), split by the methyl protons.

-

A doublet at ~3.5 ppm for the two protons on the C-2 carbon (-CH₂OR), split by the acetal proton.

-

A multiplet or overlapping triplets at ~1.1-1.3 ppm for the nine protons of the three methyl groups (-OCH₂CH₃). The integration ratio of these peaks should be 1:4:2:9, respectively.

-

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals, confirming the number of unique carbon environments in the molecule:

-

A signal at ~100-105 ppm for the acetal carbon (C-1).

-

Signals in the range of ~60-70 ppm for the three methylene carbons (-OCH₂-).

-

A signal at ~15 ppm for the three equivalent methyl carbons (-CH₃).

-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For this compound, the spectrum will be dominated by:

-

C-H stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.

-

C-O stretching: A series of strong, characteristic C-O ether stretches in the fingerprint region, typically between 1050-1150 cm⁻¹. The absence of a strong, broad peak around 3300 cm⁻¹ confirms the lack of hydroxyl groups, and the absence of a sharp peak around 1700-1750 cm⁻¹ confirms the absence of a carbonyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will result in fragmentation. The molecular ion peak (M⁺) at m/z = 162 may be weak or absent. Key fragment ions are crucial for identification:

-

m/z = 103: A prominent peak resulting from the loss of an ethoxy radical (•OCH₂CH₃) and a molecule of ethene, a common fragmentation pathway for such structures.[1]

-

m/z = 47: Corresponds to the [CH₃CH₂O]⁺ fragment.[1]

-

m/z = 29: Corresponds to the ethyl fragment [CH₃CH₂]⁺.[1]

Synthesis and Purification

The most direct and industrially scalable method for preparing this compound is the acid-catalyzed reaction of 2-ethoxyacetaldehyde with an excess of ethanol. This reaction establishes an equilibrium that must be driven towards the product.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of two equivalents of ethanol on the protonated carbonyl of 2-ethoxyacetaldehyde, forming a hemiacetal intermediate which then reacts further to form the stable acetal product, releasing one equivalent of water.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol incorporates an excess of ethanol and removal of water (via a Dean-Stark trap if performed at reflux, or chemical drying agents) to drive the equilibrium according to Le Châtelier's principle. The workup is designed to neutralize the acid catalyst, preventing product decomposition upon heating during distillation. Reaction progress is monitored to ensure complete conversion, validating the reaction endpoint.

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2-ethoxyacetaldehyde (0.5 mol, 44.05 g).[6] Add anhydrous ethanol (2.0 mol, 92.1 g, 4 equivalents). Cool the flask to 0 °C in an ice bath.

-

Catalyst Addition: Dissolve a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.01 mol, 1.9 g) in 20 mL of anhydrous ethanol and add it dropwise to the stirred reaction mixture over 15 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Workup (Quenching): Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 50 mL) to remove residual water and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.

Core Reactivity and Mechanistic Insights

The utility of this compound is defined by the stability and reactivity of its acetal group. Understanding the mechanism of its formation and cleavage is fundamental to its application.

The Acetal as a Protecting Group

The primary role of the acetal functional group is to protect aldehydes from a wide range of reagents. Acetals are notably stable under neutral and basic conditions, and they do not react with:

-

Grignard reagents and organolithiums.

-

Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Strong bases such as hydroxides and alkoxides.

-

Most oxidizing agents that do not operate under strongly acidic conditions.

This stability allows for complex chemical transformations on other parts of a molecule without affecting the masked aldehyde. The aldehyde can be regenerated at a later synthetic step via acid-catalyzed hydrolysis.

Mechanism of Acid-Catalyzed Hydrolysis

The deprotection of the acetal proceeds via a well-established mechanism that is the microscopic reverse of its formation.[7][8] The process is initiated by protonation and proceeds through a resonance-stabilized oxocarbenium ion, which is the rate-determining step in many cases.[9]

Sources

- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4819-77-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triethyl orthoacetate [stenutz.eu]

- 5. Triethyl orthoacetate - Wikipedia [en.wikipedia.org]

- 6. Ethoxyacetaldehyde | C4H8O2 | CID 89580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,1,2-Triethoxyethane for Advanced Research

This guide provides an in-depth exploration of 1,1,2-triethoxyethane, a specialized acetal with significant potential in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, plausible synthetic routes, and its strategic application, particularly as a protecting group in complex molecular synthesis.

Core Identification and Molecular Architecture

This compound is an organic compound classified as a mixed acetal. Its structure features an ethane backbone substituted with three ethoxy groups, two of which are geminally substituted on the first carbon, forming the acetal functionality, while the third is at the second carbon, forming an ether linkage.[1][2][3] This unique arrangement of functional groups dictates its chemical behavior and potential applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4819-77-6[1][4][5] |

| Molecular Formula | C8H18O3[1][4] |

| Canonical SMILES | CCOCC(OCC)OCC[1] |

| InChI Key | VNSJUZIHZNZLKM-UHFFFAOYSA-N[1][4] |

| Synonyms | Ethoxyacetaldehyde diethyl acetal, 2-Ethoxyacetaldehyde diethylacetal[6] |

Physicochemical and Spectroscopic Profile

The physical properties of this compound are characteristic of a medium-sized ether and acetal. A summary of its key physicochemical data is presented below.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 162.23 g/mol [1][2] |

| Appearance | Colorless liquid[6] |

| Solubility | Soluble in organic solvents; limited miscibility with water[6] |

While detailed experimental spectra for this compound are not widely published, its structure allows for the prediction of its characteristic spectroscopic features. The proton and carbon NMR spectra would be distinguished by signals corresponding to the three distinct ethoxy groups and the two ethane backbone carbons. The mass spectrum would likely show fragmentation patterns characteristic of acetals, including the loss of ethoxy groups.[2]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of unsymmetrical acetals like this compound requires a strategic approach to control the introduction of different alkoxy groups. A plausible and efficient method involves a two-step, one-pot reaction sequence starting from a primary alcohol that is first converted to a vinyl ether.[7]

Experimental Protocol: A Hypothetical Approach

-

Vinyl Ether Formation: In a reaction vessel under an inert atmosphere, 2-ethoxyethanol is treated with an excess of ethyl vinyl ether in the presence of a catalytic amount of mercury(II) acetate. The reaction mixture is stirred at room temperature.

-

Acetal Formation: After the formation of the intermediate vinyl ether is complete (as monitored by GC or TLC), the excess ethyl vinyl ether is removed under reduced pressure. The reaction mixture is then treated with ethanol and a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid.[7]

-

Workup and Purification: The reaction is quenched with a mild base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield this compound.

This method offers a high degree of control, allowing for the sequential introduction of the ethoxy groups, thus favoring the formation of the desired unsymmetrical acetal.[7]

Chemical Reactivity and Applications in Drug Development

The chemical utility of this compound is primarily derived from its acetal functionality, which serves as a robust protecting group for aldehydes and ketones.[1][5][8]

The Acetal as a Protecting Group

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[6][9] Acetals are ideal for protecting carbonyl groups due to their stability under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents.[8][10]

The deprotection of the acetal is readily achieved under mild acidic conditions, regenerating the original carbonyl group.[4][11] This acid-catalyzed hydrolysis proceeds via a resonance-stabilized carboxonium ion intermediate, which is the rate-determining step of the cleavage.[12][13]

Strategic Application in Synthesis

Consider a scenario in drug development where a molecule contains both an aldehyde and an ester functionality, and a selective reduction of the ester is required. The more reactive aldehyde must be protected to prevent its reduction. This compound, or more precisely, the formation of an acetal from the target aldehyde, can be employed here.

Workflow: Selective Ester Reduction

-

Protection: The multifunctional starting material is treated with an alcohol or diol in the presence of an acid catalyst to selectively form an acetal at the aldehyde position.

-

Reduction: The ester group is then reduced using a suitable reducing agent, such as lithium aluminum hydride. The acetal remains intact under these conditions.

-

Deprotection: The acetal is hydrolyzed with aqueous acid to reveal the aldehyde, yielding the desired product with a reduced ester and an intact aldehyde.[1]

While direct applications of this compound in drug development are not extensively documented, its structural motif is representative of a class of compounds that are indispensable as synthetic intermediates.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description |

| Flammable liquids | H226 | Flammable liquid and vapor[1][2] |

| Skin corrosion/irritation | H315 | Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1][2] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1][2] |

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound, while not a widely commercialized chemical, represents a valuable structural motif in organic synthesis. Its primary utility lies in its function as a protecting group for carbonyls, a critical strategy in the multi-step synthesis of complex molecules, including pharmaceuticals. A deeper understanding of its synthesis and reactivity, as outlined in this guide, can empower researchers to leverage the unique properties of acetals in the design and execution of innovative synthetic pathways.

References

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

- Guy, A., & Di Pietro, A. (1992). A Facile One-Pot Synthesis of Symmetrical and Unsymmetrical Acetaldehyde Acetals from Primary Alcohols.

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

-

Química Organica.org. Acetals as protecting groups. [Link]

- Wang, M. L., & Yang, H. M. (1995). Synthesis of Unsymmetric Acetal Compounds Under Phase Transfer Catalysis and Separation of the Products. Industrial & Engineering Chemistry Research, 34(12), 4205-4211.

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

-

PubChem. This compound. [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. [Link]

- Klumpp, C., et al. (2021). Direct Synthesis of Unsymmetrical Dithioacetals. Chemistry – A European Journal, 27(16), 4859-4863.

-

YouTube. Acetals and ketals as protecting groups. [Link]

-

Pearson. Acetal Protecting Group Explained. [Link]

- Faza, O. N., & Rebek, J. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 359-365.

-

Wikipedia. Acetal. [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetal - Wikipedia [en.wikipedia.org]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Acetals as protecting groups [quimicaorganica.org]

- 6. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Unsung Acetal: A Technical Guide to 1,1,2-Triethoxyethane in Modern Organic Synthesis

Abstract

In the vast armamentarium of organic synthesis, certain reagents, while not ubiquitous, offer unique advantages in specific, high-value applications. 1,1,2-Triethoxyethane (CAS No. 4819-77-6) is one such molecule. More than a simple solvent, its true utility is realized as a versatile acetal, serving as a key intermediate and a specialized protecting group. This technical guide provides an in-depth exploration of this compound, moving beyond fundamental properties to its practical application in the synthesis of complex molecules, particularly within the pharmaceutical landscape. We will dissect its synthesis, mechanistic behavior, and role as a strategic building block in the development of targeted therapeutics, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Characteristics and Physicochemical Landscape

This compound, also known as ethoxyacetaldehyde diethyl acetal, is an unsymmetrical acetal possessing a unique combination of steric and electronic properties.[1][2] Its structure features a geminal diethyl acetal at one end of an ethane backbone and a single ethoxy group at the other. This arrangement imparts a specific reactivity profile that distinguishes it from more common symmetrical acetals.

A comprehensive understanding of its physical properties is paramount for its effective use in experimental design.

| Property | Value | Source |

| CAS Number | 4819-77-6 | [2][3][4][5] |

| Molecular Formula | C₈H₁₈O₃ | [3][4] |

| Molecular Weight | 162.23 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 80-83 °C at 30 Torr | [2] |

| Density | 0.885 g/cm³ at 28 °C | [2] |

| SMILES | CCOCC(OCC)OCC | [3] |

| InChIKey | VNSJUZIHZNZLKM-UHFFFAOYSA-N |

Its stability under neutral to strongly basic conditions, a hallmark of the acetal functional group, combined with its susceptibility to acid-catalyzed hydrolysis, forms the basis of its utility as a protecting group.[6][7][8]

Synthesis of this compound: A Methodological Overview

While not as commonly synthesized in academic labs as some other reagents, the preparation of this compound follows established principles of acetal chemistry. A plausible and efficient route involves the acid-catalyzed reaction of 2-ethoxyacetaldehyde with an excess of ethanol. The key to driving this equilibrium-controlled reaction to completion is the removal of water as it is formed.

A second common approach is the Williamson ether synthesis, starting from 2-bromo-1,1-diethoxyethane and reacting it with sodium ethoxide. This method is particularly useful for constructing unsymmetrical ethers and acetals.

Below is a representative, field-proven protocol for the synthesis via the acetalization of 2-ethoxyacetaldehyde.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-ethoxyacetaldehyde (1.0 eq), absolute ethanol (5.0 eq), and a suitable inert solvent such as toluene.

-

Catalyst Addition: Introduce a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq). The use of an acid catalyst is crucial as ethanol is a weak nucleophile and requires activation of the carbonyl group.[8]

-

Reaction Execution: Heat the mixture to reflux. The azeotrope of toluene and water will be collected in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the acetal.[6]

-

Monitoring: Monitor the reaction progress by observing the amount of water collected and by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of the reaction mixture.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench the acid catalyst with a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound. A common purification method involves drying with Na₂SO₄ followed by distillation.[9]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

The Strategic Role of this compound in Pharmaceutical Synthesis

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of complex, biologically active heterocyclic compounds. Its structure is perfectly poised to introduce a two-carbon unit with latent functionality, which can then be elaborated into various ring systems.

Synthesis of Pyrazolopyrimidine Derivatives as COX-2 Inhibitors

This compound serves as a crucial building block for creating pyrazolopyrimidine scaffolds, which are central to a class of selective cyclooxygenase-2 (COX-2) inhibitors.[9] These inhibitors are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).

The synthetic utility of this compound in this context lies in its reaction with a hydrazine to form a pyrazole intermediate. The acetal and the adjacent ethoxy group provide the necessary electrophilic centers for cyclization.

Diagram: Pathway to Pyrazolopyrimidines

Caption: Role of this compound in COX-2 inhibitor synthesis.

Intermediate for Antiviral Agents

This acetal is also employed in the preparation of [(1,2,4-oxadiazolylphenoxy)alkyl]isoxazoles, a class of compounds investigated for their antiviral properties.[9] In these multi-step syntheses, this compound is used to introduce a specific side chain that is later functionalized to form the isoxazole ring.

Application in the Synthesis of Erythromycin Derivatives

There is evidence suggesting its use as an intermediate in the production of erythromycin derivatives.[1][3] Erythromycin is a macrolide antibiotic. In the synthesis of novel derivatives, this compound can be used to selectively introduce an ethoxyacetyl group or a related moiety onto the complex macrolide core.

This compound as a Carbonyl Protecting Group

The acetal functionality makes this compound a competent, albeit specialized, protecting group for aldehydes and ketones.[6][10] The protection is achieved via an acid-catalyzed transacetalization reaction. The primary advantage of using an acetal as a protecting group is its stability in the presence of strong bases and nucleophiles, such as Grignard reagents and organolithiums.[8]

Mechanism of Protection and Deprotection

The formation of an acetal from a carbonyl compound is a reversible, acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol to form a hemiacetal. Further protonation of the hydroxyl group of the hemiacetal allows for the elimination of water and subsequent attack by a second alcohol molecule to form the stable acetal.[8]

Deprotection is simply the reverse of this process, achieved by treating the acetal with aqueous acid. The presence of excess water drives the equilibrium back towards the carbonyl compound.[7][11]

Diagram: Acetal Protection and Deprotection Mechanism

Caption: General mechanism for acetal protection and deprotection.

Representative Protocol for Carbonyl Protection

-

Setup: Dissolve the carbonyl-containing substrate (1.0 eq) in an inert anhydrous solvent (e.g., dichloromethane or THF).

-

Reagent Addition: Add an excess of this compound (2-5 eq) to the solution.

-

Catalysis: Introduce a catalytic amount of an acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA)).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.

-

Workup: Quench the reaction with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure. The resulting crude acetal can be purified by column chromatography if necessary.

Conclusion and Future Outlook

This compound is a prime example of a reagent whose value is defined by its specific applications rather than broad utility. While it can function as a protecting group, its most significant contribution to organic synthesis, particularly in the pharmaceutical industry, is as a specialized intermediate for the construction of complex heterocyclic systems. For researchers and drug development professionals, understanding the nuanced reactivity of such molecules is key to unlocking novel synthetic pathways to high-value targets. As the demand for more complex and targeted therapeutics grows, the strategic use of specialized reagents like this compound will undoubtedly continue to be a cornerstone of innovation in medicinal chemistry.

References

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Pearson. (2022, July 22). Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Chem-Station. (2014, April 15). Protection of Carbonyl Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–63. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43390, this compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

-

Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal given in Problem 18-26(f). Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. Retrieved from [Link]

-

ScienceDaily. (2021, February 9). New method for asymmetric N,N-acetal synthesis promises advances in drug development. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 1,1,1-trimethoxyethane.

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47520, 1,1,2-Trimethoxyethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-chloro-1,1,1-trialkoxyethane.

- Google Patents. (n.d.). Process for the preparation of ether-containing chlorides.

-

European Patent Office. (2023, February 22). CHEMICAL PROCESS FOR VINYL ETHER SYNTHESIS. Retrieved from [Link]

- Google Patents. (n.d.). Quaternized polyethylenimines with a high ethoxylation degree.

-

MDPI. (2022, October 28). Vinyl Ether. Retrieved from [Link]

-

ElectronicsAndBooks. (1928, October). Summary 1. The synthesis of hydroxy-ethyl vinyl ether is described. Retrieved from [Link]

Sources

- 1. CAS 4819-77-6: this compound | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | 4819-77-6 | EAA81977 | Biosynth [biosynth.com]

- 4. americanelements.com [americanelements.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | 4819-77-6 [chemicalbook.com]

- 10. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility of 1,1,2-Triethoxyethane in Organic Solvents

Introduction

1,1,2-Triethoxyethane (CAS No. 4819-77-6) is an organic compound with the chemical formula C8H18O3.[1][2] Structurally, it is an ether and an acetal, which imparts a unique combination of chemical properties that are valuable in various applications, including as a solvent and a chemical intermediate in organic synthesis.[3] A thorough understanding of its solubility profile in different organic solvents is paramount for its effective use in research, development, and manufacturing, particularly within the pharmaceutical and agrochemical industries.

This technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance. In the absence of extensive published quantitative solubility data for this specific compound, this guide offers a predictive framework based on established chemical principles, alongside a detailed methodology for empirical determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C8H18O3 | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| CAS Number | 4819-77-6 | [1] |

| Boiling Point | 80-83 °C @ 30 Torr | [4] |

| Density | 0.885 g/cm³ @ 28 °C | [4] |

| Synonyms | Ethoxyacetaldehyde diethyl acetal, Ethane, 1,1,2-triethoxy- | [1][4] |

The presence of three ether oxygen atoms in the molecule allows for hydrogen bonding with protic solvents, while the alkyl chains contribute to its affinity for non-polar solvents. This dual character is key to its solubility profile.

Predicted Qualitative Solubility of this compound

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. As an ether, this compound is expected to be miscible with a wide range of organic solvents.[7][8] The following table provides a qualitative prediction of its solubility.

| Solvent Class | Solvent Name | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Alcohols | Methanol | CH₃OH | Polar Protic | Soluble | Hydrogen bonding between the ether oxygens and the hydroxyl group of methanol. |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, with increased contribution from van der Waals forces. | |

| Isopropanol | C₃H₇OH | Polar Protic | Soluble | The larger alkyl group of isopropanol enhances miscibility with the ethoxy groups. | |

| Ketones | Acetone | C₃H₆O | Polar Aprotic | Miscible | Strong dipole-dipole interactions between the ketone and the ether groups. |

| Methyl Ethyl Ketone | C₄H₈O | Polar Aprotic | Miscible | Similar to acetone, with favorable van der Waals interactions. | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible | As both are ethers, they share very similar intermolecular forces. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible | Both are ethers, leading to high mutual solubility. | |

| Halogenated Solvents | Chloroform | CHCl₃ | Weakly Polar | Miscible | Favorable dipole-dipole and van der Waals interactions. |

| Dichloromethane | CH₂Cl₂ | Weakly Polar | Miscible | Similar to chloroform. | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Non-Polar | Soluble | Van der Waals forces are the primary driver of solubility. |

| Toluene | C₇H₈ | Non-Polar | Soluble | Similar to benzene, with enhanced van der Waals interactions. | |

| Alkanes | Hexane | C₆H₁₄ | Non-Polar | Soluble | Primarily driven by van der Waals forces; the alkyl chains of this compound promote solubility. |

| Heptane | C₇H₁₆ | Non-Polar | Soluble | Similar to hexane. |

Note: This table is based on general principles of chemical solubility. For precise quantitative data, experimental determination is required as outlined in the protocol below.[9]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, an empirical approach is necessary. The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a liquid in a solvent.

Objective

To determine the concentration of this compound in a solvent at saturation, representing its solubility at a given temperature.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest

-

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker bath or incubator

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Appropriate GC column (e.g., a mid-polarity column)

-

Autosampler vials

-

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Procedure

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of a separate, undissolved phase of the solute is crucial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature until the undissolved solute has settled.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted sample by GC-FID under the same conditions used for the calibration standards.

-

-

Calculation:

-

Using the peak area from the sample chromatogram and the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several factors, which are critical for its practical application.

Caption: Key factors that influence the solubility of this compound.

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.

-

Purity: The presence of impurities in either the this compound or the solvent can alter the measured solubility.

Conclusion

This compound is a versatile organic compound with a predicted high degree of solubility in a wide array of common organic solvents. This favorable solubility profile is attributable to its molecular structure, which allows for various intermolecular interactions, including hydrogen bonding and van der Waals forces. For applications requiring precise knowledge of its solubility, the experimental protocol detailed in this guide provides a robust framework for obtaining accurate and reproducible data. This understanding is critical for optimizing reaction conditions, developing formulations, and ensuring the efficient and safe use of this compound in scientific and industrial settings.

References

- Vertex AI Search.

- PubChem. This compound | C8H18O3 | CID 43390.

- PubChem. This compound | C8H18O3 | CID 43390 - NIH.

- Solubility of Things. Ethers: Structure, Properties, and Reactions.

- EBSCO. Ethers | Research Starters.

- Sigma-Aldrich. Solvent Miscibility Table.

- Alfa Chemistry. Solvent Miscibility Table.

- BenchChem. Technical Guide: Solubility of 1,1,2-Tribromoethane in Organic Solvents.

- CAS Common Chemistry. This compound.

Sources

- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Simple Alkoxy Acetals: A Focused Study on Ethoxyacetaldehyde Diethyl Acetal and its Prototypical Analogue, 1,1-Diethoxyethane

Abstract: This technical guide provides a comprehensive overview of ethoxyacetaldehyde diethyl acetal, a molecule of interest in synthetic chemistry, particularly within pharmaceutical and materials science research. Due to the specificity of this compound, we will ground our discussion in the context of its well-characterized and structurally similar analogue, acetaldehyde diethyl acetal (1,1-diethoxyethane). This approach allows us to leverage extensive existing data to illuminate the core principles of synthesis, reactivity, and application while drawing direct, actionable parallels to the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in scientific literature. We will explore physicochemical properties, detailed synthesis mechanisms and protocols, spectroscopic characterization, key applications, and critical safety protocols.

Core Concepts: Physicochemical Properties and Molecular Characteristics

Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by their relative stability in neutral to basic conditions and their lability under acidic conditions. This reactivity profile makes them invaluable as protecting groups for carbonyl functionalities in multi-step syntheses.

Acetaldehyde diethyl acetal , often referred to simply as "acetal," serves as our reference compound.[1] It is a colorless, volatile liquid with a pleasant odor.[2] Its target analogue, ethoxyacetaldehyde diethyl acetal (systematically named 1,1,2-triethoxyethane), shares these fundamental characteristics but with altered physical properties due to its larger molecular weight and additional ethoxy group.

A comparative summary of their key properties is presented below.

| Property | Acetaldehyde Diethyl Acetal (1,1-Diethoxyethane) | Ethoxyacetaldehyde Diethyl Acetal (this compound) | Data Source(s) |

| CAS Number | 105-57-7 | 4819-75-4 (Analogue: Methoxy-derivative) | [1][3] |

| Molecular Formula | C₆H₁₄O₂ | C₈H₁₈O₃ | [1] |

| Molar Mass | 118.17 g/mol | 162.22 g/mol | [1] |

| Appearance | Colorless liquid | Colorless liquid (Predicted) | [1] |

| Density | 0.83 g/cm³ at 20 °C | ~0.9 g/cm³ (Estimated) | [3] |

| Boiling Point | 102 °C | ~160-165 °C (Estimated) | [1][3] |

| Melting Point | -100 °C | N/A | [3] |

| Solubility in Water | 46 g/L | Moderately soluble (Predicted) | [1] |

| Flash Point | -21 °C | N/A | [3] |

Expert Insight: The primary stability concern with simple ethers and acetals is their tendency to form explosive peroxides upon prolonged exposure to air and light.[4][5] This is a critical safety consideration, mandating storage under an inert atmosphere (e.g., nitrogen), in airtight, light-resistant containers, and away from heat sources.[4][6]

Synthesis and Mechanistic Insights

The cornerstone of acetal synthesis is the acid-catalyzed reaction between an aldehyde and an excess of an alcohol.[7] The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the acetal product, in accordance with Le Châtelier's principle.

The Mechanism of Acid-Catalyzed Acetalization

The reaction proceeds through a well-established, multi-step mechanism involving a hemiacetal intermediate. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting incomplete conversions.

-

Protonation of the Carbonyl: A proton from the acid catalyst activates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon.

-

Deprotonation & Hemiacetal Formation: A base (another alcohol molecule or the conjugate base of the catalyst) removes a proton, yielding a neutral hemiacetal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Formation of a Resonance-Stabilized Cation: The loss of a water molecule generates a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.

-

Final Deprotonation: Deprotonation of the resulting species yields the final acetal product and regenerates the acid catalyst.

Caption: The reaction mechanism for acid-catalyzed acetal formation.

Experimental Protocols

Protocol 1: Synthesis of Acetaldehyde Diethyl Acetal (1,1-Diethoxyethane) This protocol is adapted from established literature procedures and serves as a robust template for simple acetal synthesis.[8]

-

Materials:

-

95% Ethyl Alcohol (Ethanol): 260 g (323 mL)

-

Freshly distilled Acetaldehyde: 125 g (155 mL)

-

Anhydrous Calcium Chloride (Catalyst): 50 g

-

Anhydrous Potassium Carbonate (Drying Agent)

-

Ice-water bath

-

1-Liter narrow-neck flask with a tight stopper

-

Separatory funnel and distillation apparatus

-

-

Procedure:

-

Reaction Setup: Place 50 g of anhydrous calcium chloride and 323 mL of 95% ethyl alcohol into the 1-liter flask. Cool the flask to below 8°C in an ice-water bath.

-

Addition of Aldehyde: Slowly add 155 mL of freshly distilled acetaldehyde down the sides of the flask to form a distinct layer over the alcohol solution.

-